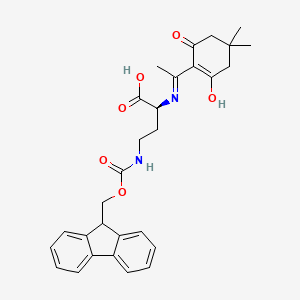
Dde-Dab(Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dde-Dab(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of 2,4-dimethoxybenzylidene (Dde) and 9-fluorenylmethoxycarbonyl (Fmoc) protected 2,4-diaminobutyric acid (Dab). This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dde-Dab(Fmoc)-OH typically involves the protection of 2,4-diaminobutyric acid with Dde and Fmoc groups. The process begins with the protection of the amino group of 2,4-diaminobutyric acid using the Dde group. This is followed by the protection of the other amino group with the Fmoc group. The reaction conditions usually involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques like high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Dde-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Dde and Fmoc protecting groups under mild acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide for Fmoc removal; hydrazine in acetic acid for Dde removal.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).
Major Products:
Deprotection: Free 2,4-diaminobutyric acid.
Coupling: Extended peptide chains with this compound incorporated.
Aplicaciones Científicas De Investigación
Chemistry: Dde-Dab(Fmoc)-OH is widely used in the synthesis of complex peptides and proteins. Its stability and ease of removal make it ideal for sequential peptide synthesis.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides synthesized with this compound are used in the development of peptide-based drugs, including enzyme inhibitors, receptor antagonists, and antimicrobial peptides.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides and proteins.
Mecanismo De Acción
The mechanism of action of Dde-Dab(Fmoc)-OH involves its role as a protected amino acid in peptide synthesis. The Dde and Fmoc groups protect the amino groups of 2,4-diaminobutyric acid during the synthesis process, preventing unwanted side reactions. These protecting groups are removed under specific conditions to allow for the formation of peptide bonds.
Comparación Con Compuestos Similares
Dde-Gly(Fmoc)-OH: Similar in structure but with glycine instead of 2,4-diaminobutyric acid.
Dde-Ala(Fmoc)-OH: Contains alanine instead of 2,4-diaminobutyric acid.
Uniqueness: Dde-Dab(Fmoc)-OH is unique due to the presence of 2,4-diaminobutyric acid, which provides additional functional groups for further chemical modifications. This makes it particularly useful in the synthesis of peptides with complex structures and functionalities.
Propiedades
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQZWPYGWVUUEH-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














